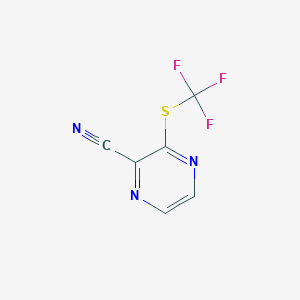

3-(Trifluoromethylthio)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluorometiltio)pirazina-2-carbonitrilo es un compuesto químico que pertenece a la clase de derivados de pirazina. Las pirazinas son heterociclos de seis miembros que contienen nitrógeno, ampliamente estudiados por sus diversas aplicaciones en química medicinal, agroquímicos y ciencia de materiales. El grupo trifluorometiltio en este compuesto mejora su estabilidad química y actividad biológica, convirtiéndolo en un objetivo valioso para la investigación y las aplicaciones industriales.

Métodos De Preparación

La síntesis de 3-(Trifluorometiltio)pirazina-2-carbonitrilo típicamente implica la reacción de derivados de pirazina con agentes trifluorometiltiolantes. Un método común incluye el tratamiento de pirazina-2-carbonitrilo con reactivos trifluorometiltiolantes como el cloruro de trifluorometiltiol en presencia de una base como la trietilamina . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente, obteniendo el producto deseado con buenos rendimientos.

Análisis De Reacciones Químicas

3-(Trifluorometiltio)pirazina-2-carbonitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo trifluorometiltio puede sustituirse con otros nucleófilos en condiciones apropiadas.

Aplicaciones Científicas De Investigación

3-(Trifluorometiltio)pirazina-2-carbonitrilo tiene varias aplicaciones de investigación científica:

Química Medicinal: El compuesto se estudia por sus posibles propiedades anticancerígenas.

Agroquímicos: El grupo trifluorometiltio mejora la estabilidad y la bioactividad del compuesto, lo que lo convierte en un candidato potencial para desarrollar nuevos agroquímicos.

Ciencia de Materiales: Las propiedades químicas únicas del compuesto lo hacen útil en la síntesis de materiales avanzados con propiedades electrónicas y ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 3-(Trifluorometiltio)pirazina-2-carbonitrilo implica su interacción con objetivos moleculares específicos. En química medicinal, se ha demostrado que el compuesto induce la apoptosis en las células cancerosas mediante la regulación al alza de proteínas proapoptóticas como Bax y la regulación a la baja de proteínas antiapoptóticas como Bcl2. Esto conduce a la activación de enzimas caspasa, que finalmente provocan la muerte celular . El grupo trifluorometiltio también mejora la capacidad del compuesto para interactuar con las membranas biológicas, aumentando su eficacia.

Comparación Con Compuestos Similares

3-(Trifluorometiltio)pirazina-2-carbonitrilo se puede comparar con otros derivados de pirazina, como:

3-(Trifluorometil)pirazina-2-carbonitrilo: Este compuesto carece del átomo de azufre, lo que puede resultar en diferentes propiedades químicas y biológicas.

3-(Trifluorometilsulfonil)pirazina-2-carbonitrilo: La presencia de un grupo sulfonilo en lugar de un grupo tioéter puede alterar significativamente la reactividad y la actividad biológica del compuesto.

3-(Trifluorometiltio)pirazina-2-carboxamida: El grupo carboxamida proporciona diferentes capacidades de enlace de hidrógeno, afectando las interacciones del compuesto con los objetivos biológicos.

Estas comparaciones destacan las propiedades únicas de 3-(Trifluorometiltio)pirazina-2-carbonitrilo, en particular su mayor estabilidad y bioactividad debido al grupo trifluorometiltio.

Propiedades

IUPAC Name |

3-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZORZBIYPOGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)

![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)

![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)

![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)

![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)